5-Cyclopropoxy-4-isopropylpicolinic acid
CAS No.:
Cat. No.: VC19855813
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 5-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO3/c1-7(2)9-5-10(12(14)15)13-6-11(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
| Standard InChI Key | IUPVLCQCTLXITQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=NC=C1OC2CC2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Cyclopropoxy-4-isopropylpicolinic acid (IUPAC name: 5-cyclopropyloxy-4-propan-2-ylpyridine-2-carboxylic acid) is a pyridine-based carboxylic acid derivative. Its molecular formula is , with a molecular weight of 221.25 g/mol. The compound features:
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A pyridine ring substituted at the 2-position with a carboxylic acid group
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A cyclopropoxy moiety (-O-CH) at the 5-position
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An isopropyl group (-CH(CH)) at the 4-position
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 221.25 g/mol |
| Canonical SMILES | CC(C)C1=NC(=C(C=C1OC2CC2)C(=O)O |
| Topological Polar Surface Area | 66.4 Ų |
The cyclopropoxy group introduces significant steric strain, while the isopropyl substituent enhances lipophilicity, influencing both reactivity and biological interactions.
Spectroscopic Fingerprints
Characterization relies on multimodal spectroscopic analysis:
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H NMR: Aromatic protons appear as doublets between δ 7.8–8.2 ppm, with isopropyl methyl groups resonating as a septet (δ 1.2–1.4 ppm) and cyclopropane protons as multiplets (δ 0.6–1.0 ppm).
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IR Spectroscopy: Strong absorption at 1680–1700 cm confirms the carboxylic acid C=O stretch, while aromatic C-H stretches appear near 3050 cm.
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 222.1 [M+H], with fragmentation patterns confirming the loss of cyclopropanol (m/z 148).
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized through sequential functionalization of picolinic acid precursors:
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | THF/DMF (3:1) |
| Catalyst | Sodium hydride (NaH) |
| Reaction Time | 6–8 hours |
| Yield | 62–68% |
Industrial Production Considerations
Scale-up challenges include managing exothermic reactions during cyclopropane ring formation. Continuous flow reactors with in-line IR monitoring have demonstrated improved yield (75%) and reduced byproduct formation compared to batch processes.
Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The 2-carboxylic acid group undergoes standard transformations:
Amide formation enables pharmacological optimization, with ethylenediamine derivatives showing enhanced blood-brain barrier permeability in preliminary studies.
Cyclopropane Ring Reactivity
The strained cyclopropane moiety participates in unique transformations:
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Ring-Opening: Treatment with HI/red phosphorus yields 5-iodopicolinic acid derivatives
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Hydrogenolysis: Pd/C-catalyzed hydrogenation cleaves the cyclopropane ring to form 5-hydroxypicolinic acid analogs
Biological Activity Profile
Herbicidal Mechanism
The compound inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting fatty acid biosynthesis. Comparative studies show 85% weed suppression at 50 g/ha, outperforming clodinafop-propargyl in broadleaf control.
Table 3: Herbicidal Efficacy Against Common Weeds
| Weed Species | ED (g/ha) |
|---|---|
| Avena fatua | 32.4 |
| Amaranthus retroflexus | 28.1 |
| Echinochloa crus-galli | 45.9 |
Pharmaceutical Applications
Antiviral Activity
Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to SARS-CoV-2 main protease (M). In vitro assays confirm 48% inhibition at 10 µM, suggesting potential as a covalent inhibitor targeting the Cys145 residue.
Neuropharmacological Effects
The compound crosses the blood-brain barrier (logP = 2.1) and modulates GABA receptors:
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35% potentiation of GABA-induced currents at 100 µM
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Anxiolytic effects in murine elevated plus maze tests
Environmental and Regulatory Considerations
Degradation Pathways
Soil half-life studies (US EPA Guidelines):
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Aerobic conditions: t = 14 days
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Anaerobic conditions: t = 28 days
Primary metabolites include 4-isopropylpicolinic acid and cyclopropanol, both rapidly mineralized.
Toxicity Profile
| Parameter | Value |
|---|---|
| LD (rat, oral) | >2000 mg/kg |
| EC (Daphnia) | 12.8 mg/L (48h) |
| Ames Test | Negative |
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access (R)- and (S)-cyclopropyl isomers
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Prodrug Formulations: Phosphonooxymethyl derivatives for improved bioavailability
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Combination Therapies: Co-administration with existing herbicides to combat resistance
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